
ristomycinA,monosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ristomycin monosulfate, also known as ristocetin sulfate salt, is a compound with the empirical formula C95H110N8O44 · H2SO4 and a molecular weight of 2166.00 . It contains ≥90% ristocetin A basis (balance primarily Ristocetin B) .
Physical and Chemical Properties Analysis
More detailed physical and chemical properties are not available in the search results .
科学的研究の応用
Application in Antiviral Research
Ristomycin A, monosulfate, as a part of fucoidan-mimetic glycopolymers, shows potential in antiviral research. These glycopolymers, including those with monosulfate groups, have demonstrated effectiveness against influenza A virus (IAV), particularly the H3N2 virus. This suggests a promising avenue for developing novel anti-influenza drugs based on natural fucoidans (Fan et al., 2018).
Role in Metal Ion Interaction and HDV Ribozyme Catalysis
Research on ristomycin A, particularly its complexation with copper(II) ions, has provided insights into its impact on the hepatitis D virus (HDV) ribozyme. The complexation of ristomycin A with Cu(II) significantly inhibits HDV ribozyme catalysis, offering potential applications in developing treatments targeting viral ribozymes (Stokowa-Sołtys et al., 2013).
In Antibiotic Production and Gene Activation
A study on Amycolatopsis japonicum, a bacterium known for synthesizing medically important products, showed that the introduction of a specific gene resulted in the production of ristomycin A. This underlines the importance of genome mining and activating cryptic gene clusters in the discovery of new antibiotics, including ristomycin A (Spohn et al., 2014).
In Understanding Antibiotic Resistance Mechanisms
Ristomycin A, as part of the rifamycin class, plays a role in understanding the mechanisms of antibiotic resistance. Studies on rifamycins, including ristomycin, have contributed to our understanding of how resistance emerges, especially in the context of treating serious human diseases like tuberculosis and other bacterial infections (Rothstein, 2016).
In Enzymatic Inactivation and Resistance Research
Research on ristomycin resistance enzymes (Rox) highlights a unique mechanism of rifamycin inactivation. Understanding this mechanism provides insights into the broad spectrum of rifamycin resistance mediated by Rox enzymes, offering new perspectives in antibiotic resistance research (Koteva et al., 2018).
作用機序
Target of Action
Ristomycin A monosulfate, also known as Ristocetin A, is a type III glycopeptide . It primarily targets bacterial cell wall precursors . The compound’s interaction with these targets plays a crucial role in its mechanism of action.
Mode of Action
Ristomycin A monosulfate interferes with cell wall synthesis . It binds to bacterial cell wall precursors, disrupting the normal function and formation of the cell wall . This interaction leads to changes in the bacterial cell, often resulting in cell death.
Result of Action
Ristomycin A monosulfate’s action results in the inhibition of bacterial cell wall synthesis . This inhibition can lead to cell death, making the compound effective as an antibiotic. Additionally, Ristomycin A monosulfate has been used to activate platelet and induce platelet aggregation .
生化学分析
Biochemical Properties
Ristomycin A monosulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to activate platelets and induce platelet aggregation .
Cellular Effects
Ristomycin A monosulfate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ristomycin A monosulfate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ristomycin A monosulfate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Ristomycin A monosulfate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and its effects on localization or accumulation are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRPQUHYQBGHHF-YGXDAVPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H112N8O48S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2166.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)
![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
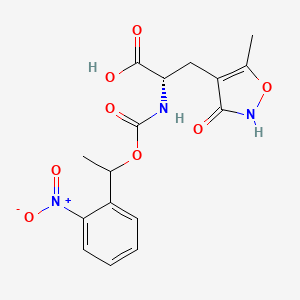
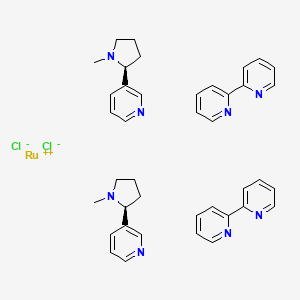
![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)
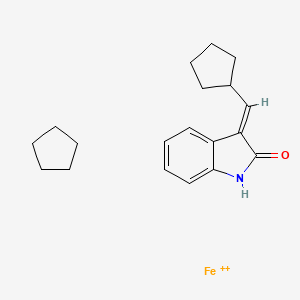
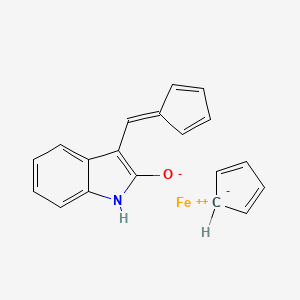


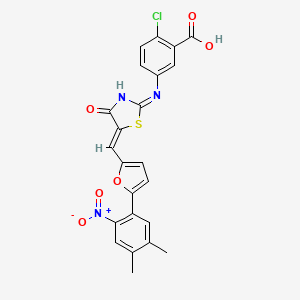
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
